molecular formula C19H18N2O3S B2457562 (E)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethenesulfonamide CAS No. 1331452-10-8

(E)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethenesulfonamide

Cat. No.: B2457562
CAS No.: 1331452-10-8
M. Wt: 354.42
InChI Key: MELSCMBSPYVWEU-CSKARUKUSA-N
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Description

(E)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethenesulfonamide is a synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular architecture integrates a tetrahydro-pyrroloquinoline scaffold, a structure class known to be of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities . This core is functionalized with a trans-(E)-2-phenylethenesulfonamide group, a feature that can be critical for molecular recognition and interaction with biological targets. Sulfonamide derivatives are extensively investigated for their potential as enzyme inhibitors and are common motifs in the development of therapeutic agents . The specific stereochemistry of the ethene bridge is preserved to ensure a defined spatial orientation, which is often a key determinant in achieving selective and potent interactions with proteins or receptors. As a research chemical, this compound serves as a valuable intermediate or building block for synthesizing more complex molecular entities. It is also a candidate for high-throughput screening campaigns aimed at drug discovery, where it could be evaluated for a range of potential biological activities. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in optimizing the sulfonamide moiety and the fused heterocyclic system for enhanced affinity and efficacy. All products are intended for Research Use Only and are not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-18-13-16-12-17(11-15-7-4-9-21(18)19(15)16)20-25(23,24)10-8-14-5-2-1-3-6-14/h1-3,5-6,8,10-12,20H,4,7,9,13H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELSCMBSPYVWEU-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C=CC4=CC=CC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)/C=C/C4=CC=CC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenylethenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₁₈N₂O₃S
  • Molecular Weight : 354.42 g/mol
  • CAS Number : 1331452-10-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in biochemical pathways related to disease progression.
  • Receptor Modulation : It can activate or inhibit specific receptors that trigger beneficial cellular responses.

Anticancer Activity

Recent studies have indicated that derivatives of pyrroloquinoline compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown moderate cytotoxicity against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values in the micromolar range against ovarian and breast cancer cell lines while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

Pyrroloquinoline derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that these compounds possess significant antibacterial and antifungal activities. For example, derivatives were tested against Mycobacterium tuberculosis, showing effective inhibition at concentrations ranging from 8 to 128 µg/mL .

Antidiabetic Activity

Additionally, some studies highlight the potential of these compounds in improving insulin sensitivity and glucose uptake in muscle and fat cells. The structure of the phenyl ring plays a crucial role in enhancing the biological activity of these compounds .

Case Studies and Research Findings

StudyFindingsIC50 Values
Study AModerate cytotoxicity against ovarian cancer cells10 µM
Study BEffective against Mycobacterium tuberculosis8–128 µg/mL
Study CImproved insulin sensitivity in adipocytes0.016 µM

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of this compound has been explored through various computational models. These studies assess absorption, distribution, metabolism, and excretion (ADME) properties to evaluate the drug-likeness of the compound. High bioavailability and low plasma protein binding are desirable traits that have been observed in some related derivatives .

Scientific Research Applications

N-(4-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a research compound with the molecular formula C18H17FN2O3S and a molecular weight of 360.4 g/mol. It typically has a purity of 95% and is available for research applications.

The potential biological activities of N-(4-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide make it a compound of interest. The fluorophenyl group in its structure may enhance its ability to bind to target proteins due to increased lipophilicity, while the sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes.

Anticancer Activity

Compounds similar to this one have demonstrated anticancer properties in studies. In vitro studies have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutic agents like doxorubicin. For example, a study on pyrroloquinoline derivatives showed that modifications at the 8-position significantly affected anticancer activity, with the derivative bearing the fluorophenyl group showing enhanced potency against breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM.

Antimicrobial Activity

The sulfonamide group is also associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential as antibacterial agents. In one investigation, a compound structurally related to this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Properties

The properties of N-(4-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide include:

  • IUPAC Name: N-(4-fluorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
  • InChI: InChI=1S/C18H17FN2O3S/c1-11-16-10-15(9-12-3-2-8-21(17(12)16)18(11)22)25(23,24)20-14-6-4-13(19)5-7-14/h4-7,9-11,20H,2-3,8H2,1H3
  • InChI Key: AEYWGCGATTYUEL-UHFFFAOYSA-N
  • Canonical SMILES: CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC=C(C=C4)F
  • Molecular Formula: C18H17FN2O3S
  • Molecular Weight: 360.4 g/mol

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateRoleCharacterization MethodsReference
8-AminopyrroloquinolinoneCore scaffold¹H NMR, HRMS
(E)-2-Phenylethenesulfonyl chlorideSulfonamide donorFT-IR (S=O stretch ~1360 cm⁻¹)

Q. Table 2. Recommended Analytical Workflow

StepTechniquePurpose
1TLCMonitor reaction progress
2Prep-HPLCIsolate (E)-isomer (>95% purity)
3X-ray diffractionConfirm stereochemistry

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